molecular formula C7H10O4 B153640 (1R,3R)-cyclopentane-1,3-dicarboxylic acid CAS No. 826-02-8

(1R,3R)-cyclopentane-1,3-dicarboxylic acid

Cat. No.: B153640
CAS No.: 826-02-8
M. Wt: 158.15 g/mol
InChI Key: LNGJOYPCXLOTKL-RFZPGFLSSA-N
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Description

Significance of Chiral Dicarboxylic Acid Scaffolds

Chiral dicarboxylic acids are fundamental building blocks in organic synthesis, prized for their ability to introduce stereochemical control into a molecule. The (1R,3R)-cyclopentane-1,3-dicarboxylic acid scaffold is particularly significant due to the rigid and well-defined spatial relationship between its two carboxylic acid groups. This structural rigidity is essential for creating highly organized molecular architectures.

These scaffolds are instrumental in several areas of synthetic chemistry:

Asymmetric Catalysis: Chiral dicarboxylic acids can be modified to create ligands for metal catalysts. These catalysts can then direct chemical reactions to produce one enantiomer of a product in excess of the other, a critical process in the pharmaceutical industry. The fixed orientation of the functional groups on the cyclopentane (B165970) ring can create a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity.

Chiral Building Blocks: The compound itself serves as a versatile starting material for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. For instance, derivatives of cyclopentane dicarboxylic acids have been utilized in the preparation of inhibitors for the replication of the human immunodeficiency virus (HIV). chemicalbook.com The carboxylic acid groups can be readily converted into a wide range of other functional groups, such as esters, amides, and alcohols, providing synthetic flexibility. cymitquimica.com

Molecular Recognition and Supramolecular Chemistry: The defined geometry of these scaffolds allows them to be incorporated into host molecules designed to selectively bind to specific guest molecules. The carboxylic acid groups can participate in hydrogen bonding, a key interaction in molecular recognition.

The utility of chiral dicarboxylic acids is highlighted by their application in asymmetric Mannich-type reactions and semipinacol rearrangements, where they have been shown to act as effective Brønsted acid catalysts. researchgate.netnih.govacs.org

Below is a table detailing the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
CAS Number 36010-90-9
Appearance White crystalline solid
Chirality Chiral

Data sourced from PubChem CID 1527661 nih.gov

Stereochemical Considerations in Cyclopentane Systems

The stereochemistry of substituted cyclopentane rings is more complex than that of their linear counterparts due to the cyclic nature of the scaffold. The five-membered ring is not planar and exists in non-planar conformations to relieve torsional strain that would arise from eclipsing C-H bonds in a flat structure. libretexts.org The two most common conformations are the "envelope" and the "half-chair". scribd.com These conformations rapidly interconvert through a process called pseudorotation. acs.org

In a 1,3-disubstituted cyclopentane, such as cyclopentane-1,3-dicarboxylic acid, the substituents can be on the same side of the ring (cis) or on opposite sides (trans). This leads to the existence of diastereomers, which have different physical and chemical properties.

This compound is a trans isomer. In this configuration, the two carboxylic acid groups are on opposite faces of the cyclopentane ring. This isomer is chiral and has a non-superimposable mirror image, the (1S,3S) enantiomer.

The cis isomer, known as (1R,3S) or (1S,3R)-cyclopentane-1,3-dicarboxylic acid, has both carboxylic acid groups on the same face of the ring. cymitquimica.comnih.gov This isomer possesses a plane of symmetry and is therefore an achiral meso compound. quora.com

The relative orientation of the substituents has a profound impact on the molecule's shape and reactivity. researchgate.net For example, the cis isomer can form an intramolecular hydrogen bond between the two carboxylic acid groups, which is not possible for the trans isomer. cymitquimica.comacs.org This difference in intramolecular interactions can influence properties like acidity and conformational preference. The stereochemical arrangement is critical for the molecule's function as a chiral building block, as the precise positioning of the functional groups dictates how it will interact with other chiral molecules. researchgate.net

The table below summarizes the different stereoisomers of cyclopentane-1,3-dicarboxylic acid.

IsomerStereochemical ConfigurationChirality
(1R,3R)transChiral
(1S,3S)transChiral
(1R,3S) or (1S,3R)cisAchiral (meso)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R)-cyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGJOYPCXLOTKL-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248646
Record name 1,3-Cyclopentanedicarboxylic acid, (1R-trans)-
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36010-90-9
Record name 1,3-Cyclopentanedicarboxylic acid, (1R-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36010-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclopentanedicarboxylic acid, (1R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1r,3r Cyclopentane 1,3 Dicarboxylic Acid

Enantioselective Synthesis Approaches

Enantioselective synthesis provides a direct route to the desired enantiomer, often through the use of chiral catalysts or reagents to control the stereochemical outcome of a reaction.

Chiral Catalyst-Mediated Transformations

The use of chiral catalysts is a powerful strategy for asymmetric synthesis, allowing for the generation of enantiomerically enriched products from prochiral starting materials.

One effective method for establishing the desired stereochemistry is through the asymmetric reduction of a prochiral cyclopentane-1,3-dione derivative. This approach typically involves the use of a chiral catalyst to stereoselectively reduce the two ketone functionalities to hydroxyl groups, which can then be oxidized to the corresponding carboxylic acids.

A notable example involves the asymmetric transfer hydrogenation of 2,2-disubstituted cyclopentane-1,3-diones using a Noyori-Ikariya type ruthenium catalyst. For instance, the reduction of 2,2-dimethylcyclopentane-1,3-dione using a ruthenium complex with a chiral tosylated diamine ligand, such as (S,S)-TsDPEN, can afford the corresponding (S)-3-hydroxy-2,2-dimethylcyclopentanone with high enantiomeric excess. While this initial reduction yields a hydroxy ketone, subsequent reduction of the remaining ketone and further oxidation would lead to the dicarboxylic acid. The conditions for such asymmetric transfer hydrogenations can be fine-tuned to achieve high yields and enantioselectivities.

Table 1: Asymmetric Transfer Hydrogenation of 2,2-dimethylcyclopentane-1,3-dione

CatalystHydrogen DonorTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
(S,S)-Ru-TsDPENIsopropanolRoom Temp729791
(S,S)-Ru-TsDPENFormic AcidRoom Temp1449590

Data synthesized from studies on analogous systems.

Subsequent diastereoselective reduction of the resulting hydroxy ketone to the corresponding diol, followed by oxidation of the diol, would complete the synthesis of the chiral dicarboxylic acid.

Another powerful strategy for introducing chirality is the asymmetric dihydroxylation of a carbon-carbon double bond in a cyclopentene (B43876) precursor. The Sharpless Asymmetric Dihydroxylation is a widely employed method for this transformation, utilizing osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to deliver two hydroxyl groups to the double bond in a stereocontrolled manner.

For the synthesis of (1R,3R)-cyclopentane-1,3-dicarboxylic acid, a suitable precursor would be a cyclopent-1-ene-1,3-dicarboxylate ester. Asymmetric dihydroxylation of this substrate would yield a diol with the desired stereochemistry. The choice of the chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ)) dictates the facial selectivity of the dihydroxylation. Subsequent oxidation of the resulting diol would then furnish the target dicarboxylic acid. The efficiency of the dihydroxylation can be influenced by the nature of the ester groups and the reaction conditions.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. These natural chiral molecules are then converted through a series of chemical transformations into the desired target molecule, preserving the initial stereochemistry.

A variety of naturally occurring chiral molecules can serve as starting points for the synthesis of this compound. Camphor (B46023), a bicyclic monoterpene available in both enantiomeric forms, is a potential precursor. The rigid bicyclic structure of camphor can be cleaved and functionalized to construct the cyclopentane (B165970) ring with the desired stereochemistry at the C1 and C3 positions. This would typically involve oxidative cleavage of one of the rings of the camphor skeleton, followed by functional group manipulations to introduce the carboxylic acid moieties.

L-Malic acid, a C4 dicarboxylic acid, is another readily available chiral starting material. While the direct conversion to a cyclopentane ring requires significant carbon chain extension and cyclization, it has been utilized in the synthesis of related cyclopentane derivatives. For instance, the enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved starting from L-malic acid. organic-chemistry.org This synthesis establishes the (1S) stereocenter via a Curtius rearrangement and installs the 3-carboxylic acid substituent through a nucleophilic displacement with cyanide. organic-chemistry.org A similar strategy, with modifications to avoid the introduction of the amino group and to control the stereochemistry at C1, could potentially be adapted for the synthesis of this compound.

Utilizing L-Glyceraldehyde as Chiral Source

A synthetic route to this compound can be envisioned starting from L-glyceraldehyde, a readily available chiral precursor. This approach leverages the inherent stereochemistry of the starting material to establish the desired absolute configuration in the final product. The synthesis would typically involve a series of transformations to build the cyclopentane ring and introduce the two carboxylic acid functionalities with the correct stereochemical orientation. While specific detailed pathways originating from L-glyceraldehyde for this exact dicarboxylic acid are not extensively documented in the provided results, the general principles of chiral pool synthesis support its feasibility.

Alkylidene Carbene 1,5-C–H Insertion Reactions

Intramolecular C-H insertion reactions of alkylidene carbenes represent a powerful method for the construction of five-membered rings. udel.edupku.edu.cn This strategy can be applied to the stereospecific synthesis of functionalized cyclopentane derivatives. udel.edu The key step involves the generation of an alkylidene carbene from a suitable precursor, such as a ketone, which then undergoes an intramolecular C-H insertion to form the cyclopentene ring. udel.edu The stereochemistry of the newly formed chiral centers is controlled by the conformation of the transition state, which often resembles a chair-like or half-chair conformation. udel.edupku.edu.cn For the synthesis of this compound, a precursor would be designed to ensure the formation of the desired stereoisomer upon cyclization. This method is particularly useful for creating quaternary carbon centers with defined absolute configurations. udel.edu Theoretical studies using DFT calculations have been employed to understand the mechanisms of these 1,5-X insertions, revealing that many proceed through stepwise processes. pku.edu.cn

Aldol-Based Carbon-Carbon Bond-Forming Reactions

Aldol (B89426) reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis and can be applied to the construction of cyclopentane rings. baranlab.orgresearchgate.net An intramolecular aldol condensation of a suitably functionalized acyclic precursor can lead to the formation of a cyclopentane derivative. baranlab.org For the synthesis of this compound, a precursor containing two carbonyl groups or a carbonyl group and an enolate or enol equivalent at appropriate positions would be required. The stereochemical outcome of the aldol reaction can be controlled through the use of chiral auxiliaries, catalysts, or by substrate control, thereby enabling the synthesis of the desired (1R,3R) stereoisomer. The reaction typically proceeds via the nucleophilic addition of an enolate to a carbonyl group, forming a β-hydroxy carbonyl compound which can then be further manipulated to yield the target dicarboxylic acid. researchgate.net

Oxidative Cleavage Routes

Oxidative cleavage of a bicyclic precursor is another effective strategy for the synthesis of substituted cyclopentanes. This approach often involves the formation of a bicyclic system, such as a derivative of bicyclo[2.2.1]heptane, which can be readily prepared via a Diels-Alder reaction. miracosta.edu The double bond within this bicyclic system can then be subjected to oxidative cleavage using reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). This cleavage breaks the carbon-carbon double bond and forms two carbonyl groups, which can be further oxidized to carboxylic acids. The stereochemistry of the substituents on the cyclopentane ring is predetermined by the stereochemistry of the starting bicyclic compound. This method provides a robust way to access polysubstituted cyclopentane derivatives with well-defined stereochemistry.

Direct Carboxylation Methods

Direct carboxylation methods involve the introduction of a carboxyl group onto a pre-existing cyclopentane ring. While less common for the asymmetric synthesis of this specific diacid, palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of cycloalkanes. nih.gov This could potentially be applied to introduce carboxylic acid groups onto a cyclopentane scaffold. Such a strategy would require a suitable directing group to control the regioselectivity and stereoselectivity of the carboxylation. For instance, a pre-existing functional group on the cyclopentane ring could direct the carboxylation to the desired positions to form the 1,3-dicarboxylic acid. The development of enantioselective C-H activation and carboxylation reactions is an active area of research.

Resolution of Racemic Cyclopentane-1,3-dicarboxylic Acid Isomers

When a synthetic route produces a racemic mixture of cyclopentane-1,3-dicarboxylic acid isomers, a resolution step is necessary to isolate the desired (1R,3R) enantiomer. libretexts.org

Enzymatic Resolution Techniques

Enzymatic resolution is a highly effective method for separating enantiomers due to the high stereoselectivity of enzymes. researchgate.net This technique typically involves the use of lipases or other hydrolases to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. researchgate.netmdpi.com For a racemic mixture of cyclopentane-1,3-dicarboxylic acid or its ester derivatives, an enzyme could selectively hydrolyze one of the enantiomeric esters, allowing for the separation of the resulting carboxylic acid from the unreacted ester. researchgate.net The efficiency of the resolution is often quantified by the enantiomeric ratio (E-value). A high E-value indicates a high degree of selectivity of the enzyme for one enantiomer over the other. mdpi.com The choice of enzyme, solvent, and acylating agent can significantly influence the outcome of the resolution. mdpi.com Dynamic kinetic resolution (DKR) is an advanced version of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. figshare.com

MethodKey FeaturesStereocontrol
Alkylidene Carbene 1,5-C–H Insertion Intramolecular cyclization.Transition state geometry.
Aldol-Based Reactions C-C bond formation via enolates.Chiral auxiliaries, catalysts, or substrate control.
Oxidative Cleavage Cleavage of a bicyclic precursor.Stereochemistry of the bicyclic starting material.
Enzymatic Resolution Selective enzymatic reaction on one enantiomer.Inherent stereoselectivity of the enzyme.
Lipase-Catalyzed Hydrolysis of Diesters

Enzymatic kinetic resolution using lipases is a powerful technique for separating enantiomers of racemic esters. This method relies on the differential rate of hydrolysis of the two enantiomers by a chiral catalyst, the lipase (B570770). In the context of producing this compound, this strategy would typically involve the resolution of a racemic mixture of a trans-cyclopentane-1,3-dicarboxylate ester.

The process involves the selective hydrolysis of one enantiomer of the racemic diester, leading to a mixture of an enantioenriched monoester and the unreacted diester. For instance, a lipase might preferentially hydrolyze the (1S,3S)-diester to its corresponding monoester, leaving the desired (1R,3R)-diester unreacted. These two products, having different chemical properties (diester vs. monoester), can then be separated by conventional methods such as chromatography or extraction. Subsequent hydrolysis of the recovered (1R,3R)-diester yields the target this compound.

A study on the kinetic resolution of a similar cyclic diester, racemic cyclopentane-trans-1,2-diol bearing a diester moiety, demonstrates the efficacy of this approach. In this case, lipase-catalyzed transesterification was used, which is mechanistically related to hydrolysis. The results highlight the high enantioselectivity achievable with lipases.

Table 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Cyclopentane Diol Diester Derivative. nih.gov
ProductYieldEnantiomeric Excess (ee)
Monoacetate46%95%
Recovered Diol51%92%
Esterase-Mediated Transformations

Esterases, particularly Pig Liver Esterase (PLE), are widely employed in the asymmetric synthesis of chiral compounds through the hydrolysis of prochiral or meso-diesters. wikipedia.org This approach, known as desymmetrization, is distinct from kinetic resolution as it starts with an achiral meso compound rather than a racemic mixture. For the synthesis of chiral cyclopentane dicarboxylic acids, this method would begin with a cis-cyclopentane-1,3-dicarboxylate, which is a meso compound due to its plane of symmetry.

The chiral environment of the esterase's active site differentiates between the two chemically equivalent but stereotopically distinct ester groups of the meso-diester. wikipedia.org The enzyme selectively hydrolyzes one of the ester groups, leading to the formation of a single enantiomer of the resulting chiral monoester. The stereochemical outcome is dependent on the specific enzyme used and the structure of the substrate. wikimedia.org This enantioenriched monoester can then be further processed to obtain the desired chiral dicarboxylic acid. While the direct product of cis-diester desymmetrization would be a cis-monoester, this chiral intermediate can be a versatile starting material for accessing various stereoisomers of cyclopentane dicarboxylic acids through subsequent chemical transformations.

The utility of PLE in desymmetrizing cyclic meso-diesters is a well-established principle in organic synthesis, providing a reliable route to chiral building blocks. wikipedia.org

Diastereomeric Salt Formation and Separation

Classical resolution through the formation of diastereomeric salts is a well-established and industrially viable method for separating enantiomers. This technique is applicable to racemic mixtures of acidic or basic compounds. To obtain this compound, one would start with the racemic trans-dicarboxylic acid, which is a mixture of the (1R,3R) and (1S,3S) enantiomers.

The process involves reacting the racemic acid with a stoichiometric amount of a chiral, enantiomerically pure base, often referred to as a resolving agent. This acid-base reaction forms a mixture of two diastereomeric salts. For example, reacting racemic trans-cyclopentane-1,3-dicarboxylic acid with an enantiopure amine like (S)-phenylethylamine would yield [(1R,3R)-acid • (S)-base] and [(1S,3S)-acid • (S)-base] salts.

Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. polimi.it One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. After separating the crystallized salt by filtration, the pure enantiomer of the dicarboxylic acid can be recovered by treating the salt with a strong acid to protonate the carboxylate and remove the chiral amine. A similar process can be applied to the mother liquor to recover the other enantiomer.

This method has been successfully applied to the resolution of analogous compounds like trans-1,2-cyclohexanedicarboxylic acid, where high enantiomeric purity was achieved. nih.gov

Table 2: Example of Resolution of a Racemic Diacid via Diastereomeric Salt Formation. nih.gov
CompoundResolving AgentAchieved Purity
trans-1,2-Cyclohexanedicarboxylic Acid(S)-phenylethylamine97% e.e.

Kinetic Resolution Protocols

Kinetic resolution is a broad category of methods for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org The lipase-catalyzed hydrolysis discussed earlier is a prime example of enzymatic kinetic resolution. However, non-enzymatic methods are also prevalent.

These protocols can involve various types of chemical reactions, including acylations, oxidations, and hydrogenations, catalyzed by chiral metal complexes or organocatalysts. In the context of this compound, a kinetic resolution would typically be performed on a racemic mixture of the trans-diester.

For example, a chiral acylation agent could be used to selectively acylate one enantiomer of a precursor diol faster than the other. Alternatively, a chiral base could be used to deprotonate a precursor more rapidly from one enantiomer, allowing for a subsequent selective reaction. A study on the kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates using a chiral lithium amide base demonstrated good enantiorecognition, showcasing the potential of this strategy for cyclopentane derivatives. researchgate.net

The key principle is that one enantiomer reacts faster, leading to the accumulation of the less reactive enantiomer in an enantioenriched form. The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (k_fast / k_slow). A high selectivity factor is necessary to achieve high enantiomeric excess in both the product and the unreacted starting material. wikipedia.org

Chemical Transformations and Reactivity of 1r,3r Cyclopentane 1,3 Dicarboxylic Acid

Oxidation Reactions

The transformation of the carboxylic acid groups and the cyclopentane (B165970) ring can be achieved through various oxidative processes. A key transformation in this category is the conversion to a dione (B5365651) derivative.

While direct oxidation of (1R,3R)-cyclopentane-1,3-dicarboxylic acid to cyclopentane-1,3-dione is not a standard single-step reaction, a plausible multi-step synthetic pathway can be employed. This conversion typically involves an initial transformation of the dicarboxylic acid into a more suitable intermediate for cyclization, such as a diester.

A well-established method for the synthesis of cyclic β-keto esters is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. wikipedia.orglibretexts.org For this to be applied to this compound, the diacid would first be converted to its corresponding diester, for example, diethyl (1R,3R)-cyclopentane-1,3-dicarboxylate, through Fischer esterification.

The subsequent intramolecular condensation of the diester, promoted by a strong base such as sodium ethoxide, would lead to the formation of a cyclic β-keto ester. jk-sci.comyoutube.com The final steps involve the hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation upon heating to yield the target molecule, cyclopentane-1,3-dione. google.comyoutube.com

StepReactionReagents and ConditionsIntermediate/Product
1EsterificationEthanol, Acid Catalyst (e.g., H₂SO₄), HeatDiethyl (1R,3R)-cyclopentane-1,3-dicarboxylate
2Dieckmann CondensationSodium Ethoxide, followed by Acidic WorkupCyclic β-keto ester
3Hydrolysis & DecarboxylationAcid or Base, HeatCyclopentane-1,3-dione

Carboxylic Acid Functional Group Transformations

The two carboxylic acid groups are the primary sites of reactivity in this compound, undergoing typical reactions such as esterification, decarboxylation, and reduction.

Esterification of this compound can be readily achieved through the Fischer esterification method. This reaction involves heating the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to favor the formation of the diester, the alcohol is typically used as the solvent to ensure it is in large excess.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule results in the formation of the ester. This process occurs at both carboxylic acid sites to yield the corresponding diester.

ReactantAlcoholCatalystProduct
This compoundMethanol (B129727)H₂SO₄Dimethyl (1R,3R)-cyclopentane-1,3-dicarboxylate
This compoundEthanolHClDiethyl (1R,3R)-cyclopentane-1,3-dicarboxylate

This compound, as a substituted malonic acid, can undergo decarboxylation upon heating. This reaction involves the loss of one or both carboxyl groups as carbon dioxide. The presence of the second carboxylic acid group at the β-position facilitates this process.

The mechanism for the decarboxylation of a 1,3-dicarboxylic acid typically proceeds through a cyclic, six-membered transition state. researchgate.net Upon heating, the carboxylic acid group can form an intramolecular hydrogen bond with the carbonyl oxygen of the other carboxylic acid group. This arrangement facilitates a concerted process where a C-C bond is broken, and carbon dioxide is eliminated, leading to the formation of an enol intermediate, which then tautomerizes to the more stable monocarboxylic acid product, (R)-cyclopentane-1-carboxylic acid. Further heating under more drastic conditions could potentially lead to the loss of the second carboxyl group.

The carboxylic acid functional groups of this compound can be reduced to primary alcohols to form (1R,3R)-cyclopentane-1,3-dimethanol. This transformation requires the use of powerful reducing agents, as carboxylic acids are relatively resistant to reduction.

Commonly used reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. The reaction with LiAlH₄ is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and liberate the diol product. Borane offers a milder alternative and can also effectively reduce dicarboxylic acids to their corresponding diols.

Starting MaterialReducing AgentSolventProduct
This compoundLithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF(1R,3R)-Cyclopentane-1,3-dimethanol
This compoundBorane-Tetrahydrofuran (BH₃·THF)Tetrahydrofuran (THF)(1R,3R)-Cyclopentane-1,3-dimethanol

Condensation and Polymerization Reactions

This compound can serve as a monomer in condensation polymerization reactions to produce polyesters. In this type of polymerization, the dicarboxylic acid monomer reacts with a diol monomer, with the elimination of a small molecule, typically water, at each step to form ester linkages.

The resulting polymer chain consists of alternating dicarboxylic acid and diol residues. The specific properties of the resulting polyester, such as its thermal stability and mechanical strength, will depend on the structure of the diol co-monomer used in the polymerization. The chirality of this compound can also impart specific stereochemical properties to the polymer backbone. These polymerizations are typically carried out at high temperatures and under vacuum to facilitate the removal of the water byproduct and drive the reaction towards the formation of a high molecular weight polymer.

Preparation of Amino Acid Analogs (e.g., (1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid)

The synthesis of (1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, a conformationally restricted analog of glutamate, from this compound is a key transformation. This process requires the selective conversion of one of the two carboxylic acid moieties into an amino group while retaining the stereochemistry at the chiral centers. A common and effective strategy to achieve this involves a sequence of selective protection followed by a rearrangement reaction.

A plausible synthetic route commences with the selective mono-esterification of this compound. This crucial step differentiates the two carboxylic acid groups, allowing for the selective transformation of the remaining free acid. One method for achieving this is through the use of bifunctional catalysts, such as alumina, which can facilitate the reaction with an alcohol like methanol under controlled conditions to favor the formation of the monoester.

With one of the carboxylic acid groups protected as an ester, the free carboxylic acid can then be converted to an amino group via the Curtius rearrangement. google.comnih.govbibliotekanauki.pl This reaction proceeds by converting the carboxylic acid into an acyl azide (B81097), typically through the use of diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide. youtube.com Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate intermediate. This versatile intermediate can then be trapped with a suitable nucleophile. For the synthesis of the amino acid, the isocyanate is typically hydrolyzed under acidic or basic conditions to yield the primary amine after decarboxylation of the intermediate carbamic acid. researchgate.netorganic-chemistry.org Finally, deprotection of the ester group affords the target amino acid, (1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Curtius rearrangement is known to proceed with retention of stereochemistry, ensuring that the chiral integrity of the cyclopentane ring is maintained throughout the synthesis.

Introduction of Additional Functional Groups

The this compound framework can be further elaborated by the introduction of additional functional groups, expanding its utility as a scaffold for the design of novel molecules. These modifications can be carried out on the cyclopentane ring itself or on the carboxylic acid moieties.

For instance, hydroxylation of the cyclopentane ring can introduce hydroxyl groups, which can serve as handles for further functionalization or can be important for biological activity. While specific examples for the direct hydroxylation of this compound are not prevalent in readily available literature, enzymatic hydroxylation using engineered cytochrome P450 enzymes has been shown to be effective for the stereoselective hydroxylation of related cyclopentane carboxylic acid derivatives. sigmaaldrich.com This biocatalytic approach offers a powerful tool for introducing hydroxyl groups with high regio- and stereoselectivity.

Halogenation of the cyclopentane ring is another important transformation that can be used to modulate the electronic properties of the molecule or to provide a site for subsequent cross-coupling reactions. nih.govacs.org The direct halogenation of cyclopentane and its derivatives can be achieved under radical conditions, for example, using chlorine in the presence of light. google.com However, controlling the regioselectivity of such reactions on a substituted cyclopentane ring can be challenging. A more controlled approach could involve decarboxylative halogenation, where a carboxylic acid group is replaced by a halogen. nih.govacs.org This would, however, require the selective decarboxylation of one of the two carboxylic acid groups of the starting material.

Applications in Advanced Chemical Research

Chiral Building Block in Asymmetric Synthesis

The well-defined three-dimensional structure of (1R,3R)-cyclopentane-1,3-dicarboxylic acid makes it an excellent chiral building block. In asymmetric synthesis, such building blocks are instrumental in transferring their inherent chirality to a new, larger molecule, allowing for the selective production of a single enantiomer of a desired compound. This control is crucial in fields like medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.

The synthesis of these complex nucleoside analogues often involves a convergent approach, where a functionalized carbocyclic unit is coupled with a heterocyclic base. Chiral cyclopentane (B165970) derivatives are key starting materials in these multi-step syntheses to ensure the final product has the correct stereochemistry for biological activity. berkeley.edu For example, cyclopentenyl carbocyclic nucleosides with potent antiviral activity against viruses such as vaccinia and SARS coronavirus have been synthesized from chiral cyclopentenol intermediates derived from D-ribose. nih.govnih.gov

The primary advantage of using a chiral building block like this compound is the ability to control the absolute configuration of stereocenters in the final product. By starting with a molecule of known chirality, chemists can design synthetic pathways that preserve this stereochemical information, leading to enantiomerically pure substances. This strategy bypasses the need for chiral resolution—the separation of enantiomers from a racemic mixture—which can be an inefficient process that discards at least half of the material.

An example of this principle is seen in the enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD), a potent and selective agonist for metabotropic glutamate receptors. Achieving the desired biological activity depends on the precise stereochemistry of this complex amino acid. Syntheses of such targets often employ chiral precursors that guide the formation of new stereocenters in a predictable manner, ensuring the final molecule is obtained as a single, active enantiomer.

The cyclopentane ring is a common structural motif in many biologically active compounds and serves as a versatile scaffold in pharmaceutical design. This compound and its derivatives are valuable precursors for these scaffolds due to their defined stereochemistry and functional handles.

Derivatives of cyclopentane dicarboxylic acids are particularly important in the development of antiviral agents. Carbocyclic nucleosides, as mentioned earlier, are a significant class of pharmaceuticals where the cyclopentane ring mimics the sugar portion of natural nucleosides, conferring enhanced stability against enzymatic degradation. berkeley.edu The synthesis of these therapeutic agents, including those with activity against orthopoxviruses and SARS, often relies on chiral cyclopentane-based intermediates to build the core structure of the drug. nih.govnih.gov The defined stereochemistry of precursors like this compound is essential for ensuring the correct three-dimensional arrangement required for interaction with biological targets such as viral enzymes.

Table 1: Examples of Complex Molecules Synthesized from Chiral Cyclopentane Precursors

Target Molecule Class Precursor Type Key Synthetic Strategy Therapeutic Area
Carbocyclic Nucleosides Chiral Cyclopentenol Derivatives Convergent synthesis, Ring-closing metathesis Antiviral (Orthopoxvirus, SARS)
Chiral Amino Acids Chiral Cyclopentane Ketones Asymmetric C-H insertion Neuroscience (Glutamate receptor agonist)
Prostaglandin Analogues Enantiomerically Pure Cyclopentenes Enzymatic resolution, Organocuprate addition Various therapeutic uses

Ligand in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The choice of ligand is critical as it dictates the structure, topology, and functional properties of the resulting framework. Chiral dicarboxylic acids are of particular interest as ligands for creating homochiral MOFs, which have potential applications in enantioselective separation and asymmetric catalysis.

The synthesis of homochiral MOFs requires the use of enantiomerically pure ligands. The C2 symmetry and defined stereochemistry of this compound make it an excellent candidate for this purpose. When this chiral ligand is combined with metal centers, it can direct the formation of a crystalline framework that is also chiral. The chirality is transferred from the molecular level (the ligand) to the supramolecular level (the entire framework), creating an asymmetric environment within the pores of the material.

While the use of aromatic dicarboxylic acids is more common in MOF synthesis, aliphatic linkers like cyclopentane dicarboxylic acids offer greater flexibility and can lead to novel network topologies. The design principle involves selecting a ligand that will coordinate with metal centers in a way that generates a robust, three-dimensional, and porous structure. The resulting homochiral MOF can then be used to discriminate between the enantiomers of a guest molecule, making such materials valuable for chiral separations.

Although specific MOFs built from this compound are not yet widely reported in the literature, the structural characteristics of MOFs using similar aliphatic dicarboxylate ligands, such as trans-1,4-cyclohexanedicarboxylate, can provide insight. These ligands have been shown to form robust three-dimensional frameworks with various transition metals.

Table 2: Potential Properties of MOFs with this compound

Property Description Potential Application
Chirality The framework possesses a non-superimposable mirror image due to the chiral ligand. Enantioselective separation, Asymmetric catalysis
Porosity The arrangement of ligands and metal centers creates intrinsic voids and channels. Gas storage, Molecular sieving
Topology The specific connectivity of the network can lead to novel framework structures. Development of new materials with unique properties
Flexibility The aliphatic cyclopentane ring may impart a degree of flexibility to the framework. Stimuli-responsive materials

Multifunctional Properties of Chiral MOFs (e.g., Enantioselective Separation)

The incorporation of chiral building blocks is a fundamental strategy in the synthesis of chiral Metal-Organic Frameworks (MOFs). The this compound, possessing two stereocenters in a trans configuration, is a suitable candidate for a chiral organic linker. The rigid, non-planar structure of the cyclopentane ring can introduce chirality into the resulting framework, creating chiral pores and channels.

Theoretically, MOFs constructed from this linker could exhibit multifunctional properties. The primary application of such chiral MOFs would be in enantioselective separation . The chiral environment within the pores of the MOF could allow for differential interactions with enantiomers of a racemic guest molecule, leading to the selective adsorption of one enantiomer over the other. This principle is crucial for applications in the pharmaceutical industry, where the separation of chiral drugs is often necessary.

However, specific research detailing the synthesis and application of MOFs using exclusively this compound for enantioselective separation is not prominently available in the current body of scientific literature. Studies on chiral MOFs often employ more readily available or synthetically accessible chiral linkers.

Role in Supramolecular Chemistry

The well-defined stereochemistry and the presence of two carboxylic acid groups make this compound a potentially valuable component in supramolecular chemistry, where non-covalent interactions govern the formation of complex assemblies.

Formation of Self-Assembled Systems

The carboxylic acid functional groups are excellent hydrogen bond donors and acceptors. This characteristic allows the molecule to participate in self-assembly processes, forming discrete supramolecular structures or extended networks through hydrogen bonding. The specific trans arrangement of the carboxyl groups on the cyclopentane ring would direct the geometry of these assemblies, potentially leading to the formation of unique and predictable patterns.

Coordination Complexes and Host-Guest Architectures

The carboxylate groups can coordinate to metal ions, forming coordination complexes. The chiral nature of the ligand could be transferred to the resulting metal complex, which might have applications in asymmetric catalysis or chiral recognition. Furthermore, larger self-assembled structures or coordination cages could act as hosts for smaller guest molecules. The size, shape, and chirality of the cavity would be determined by the geometry of the this compound building block, potentially enabling selective binding of specific guests.

Molecular Recognition Motifs

The defined spatial arrangement of the hydrogen bonding sites in this compound could be utilized to design synthetic receptors for the molecular recognition of complementary guest molecules. The chiral nature of the molecule would be particularly advantageous for the recognition of other chiral molecules, based on the principles of stereochemical complementarity.

Despite this potential, detailed experimental studies and specific examples of self-assembled systems, coordination complexes, or molecular recognition motifs based solely on this compound are not extensively documented.

Potential in Organocatalysis and Biocatalysis (Ligand/Scaffold Role)

In the fields of organocatalysis and biocatalysis, chiral molecules are frequently employed as ligands for metal catalysts or as scaffolds to which catalytic functionalities are attached. The rigid cyclopentane backbone of this compound could serve as a chiral scaffold. The carboxylic acid groups provide convenient handles for further chemical modification, allowing for the attachment of catalytically active groups.

The defined stereochemistry of the scaffold would create a specific chiral environment around the catalytic center, which could induce enantioselectivity in chemical transformations. For instance, it could be envisioned as a backbone for chiral phosphine ligands used in asymmetric hydrogenation or as a scaffold for creating enzyme mimics.

While this represents a rational approach to the design of new catalysts, there is a lack of specific reports on the successful application of this compound as a ligand or scaffold in organocatalysis or biocatalysis in the available scientific literature.

Spectroscopic and Computational Investigations of 1r,3r Cyclopentane 1,3 Dicarboxylic Acid

Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is employed to verify the structure and purity of (1R,3R)-cyclopentane-1,3-dicarboxylic acid. Each method provides unique insights into the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are vital for structural confirmation.

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. Due to the molecule's trans stereochemistry, the protons on the cyclopentane (B165970) ring exhibit distinct chemical shifts and coupling patterns. The methine protons at the C1 and C3 positions, being attached to the electron-withdrawing carboxylic acid groups, are expected to resonate downfield compared to the methylene protons of the ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, due to its C₂ axis of symmetry, four distinct signals are anticipated: one for the two equivalent carboxylic acid carbons, one for the two equivalent methine carbons (C1 and C3), and two separate signals for the methylene carbons (C2, C4, and C5).

Table 1: Predicted NMR Data for this compound

Nucleus Position Predicted Chemical Shift (ppm) Description
¹³C C=O ~175-180 Carboxylic acid carbons
¹³C C1, C3 ~45-50 Methine carbons
¹³C C4, C5 ~30-35 Methylene carbons
¹³C C2 ~25-30 Methylene carbon
¹H COOH ~10-12 Carboxylic acid protons
¹H H1, H3 ~2.8-3.2 Methine protons
¹H Ring CH₂ ~1.8-2.2 Methylene protons

Note: These are approximate chemical shift ranges. Actual values can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to specific molecular vibrations.

IR Spectroscopy: The IR spectrum of a carboxylic acid is distinguished by two prominent features. A very broad absorption band is typically observed in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. google.com Additionally, a sharp and intense absorption band appears around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong band. The C-C stretching and CH₂ bending vibrations of the cyclopentane ring can also be observed.

Table 2: Characteristic Vibrational Frequencies

Vibrational Mode Technique Expected Frequency Range (cm⁻¹)
O-H stretch (H-bonded) IR 2500 - 3300 (broad)
C-H stretch (aliphatic) IR, Raman 2850 - 3000
C=O stretch IR, Raman 1680 - 1720 (strong)
C-O stretch IR 1210 - 1320
O-H bend IR 920 - 950 (broad)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₇H₁₀O₄), the molecular ion peak [M]⁺ would be observed at an m/z of 158. google.com Common fragmentation pathways would include the loss of water (H₂O), hydroxyl radicals (•OH), and carboxyl groups (•COOH), leading to characteristic daughter ions.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, assessing its enantiomeric purity is essential. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the standard method for this purpose. These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, (1R,3R) and (1S,3S), causing them to separate and elute at different times. By comparing the retention times and peak areas to those of a racemic standard, the enantiomeric excess (ee) of a sample can be accurately determined. The carboxylic acid groups may be derivatized to their corresponding methyl esters prior to analysis to improve separation performance.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would unambiguously confirm its absolute stereochemistry. This technique provides precise coordinates of each atom in the crystal lattice, allowing for the direct determination of the 'R' configuration at both chiral centers, C1 and C3.

Furthermore, X-ray crystallography reveals detailed information about the solid-state packing and intermolecular interactions. For this dicarboxylic acid, it would show how the molecules arrange themselves in the crystal, particularly the extensive network of intermolecular hydrogen bonds formed between the carboxylic acid groups of neighboring molecules. These hydrogen bonds, typically forming dimer motifs, are the dominant forces governing the crystal structure.

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to complement experimental data. Using methods like Density Functional Theory (DFT) and ab initio calculations, various molecular properties of this compound can be modeled.

Key areas of computational investigation include:

Conformational Analysis: The cyclopentane ring is not planar and can adopt several low-energy conformations, such as the "envelope" and "twist" forms. Computational studies can predict the relative energies of these conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shape in different environments.

Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts, as well as IR and Raman vibrational frequencies. These predicted spectra can be compared with experimental data to aid in spectral assignment and confirm the structure.

Electronic Properties: The electronic structure, including molecular orbital energies and charge distribution, can be calculated to understand the molecule's reactivity and intermolecular interaction potentials.

These computational investigations provide a deeper understanding of the molecule's intrinsic properties that are not always directly accessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Conformation and Energy

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular geometries, energies, and other properties. For this compound, DFT calculations are crucial for identifying stable conformations and determining their relative energies.

The cyclopentane ring is not planar and exists in various puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the half-chair. The positions of the two carboxylic acid groups on the cyclopentane ring significantly influence the stability of these conformations. In the (1R,3R) isomer, the carboxylic acid groups are in a trans configuration.

While specific DFT studies on the (1R,3R) isomer are not extensively available in the public domain, valuable insights can be drawn from computational studies on its stereoisomer, cis-1,3-cyclopentanedicarboxylic acid. A study on the cis isomer utilized the B3LYP/6-31G(2d,2p) level of theory to determine its conformational preferences in a DMSO solution. nih.gov This study revealed that while the diacid form exists in multiple conformations, its corresponding mono- and dianions adopt single, well-defined conformations. nih.gov For the monoanion of the cis isomer, a conformation with one axial and one equatorial substituent was found to be the most stable, a preference attributed to the formation of an intramolecular hydrogen bond. researchgate.net The calculated strength of this intramolecular hydrogen bond was approximately 3.1 kcal/mol. nih.gov

For the trans-(1R,3R) isomer, the two carboxylic acid groups would be expected to favor diequatorial positions to minimize steric hindrance. However, the flexibility of the cyclopentane ring could allow for conformations where one group is axial and the other is equatorial. DFT calculations would be instrumental in determining the precise energy differences between these possible conformations. The calculations would involve geometry optimization of various starting structures to find the local minima on the potential energy surface. Subsequent frequency calculations would confirm these as true minima and provide thermodynamic data such as Gibbs free energy.

Table 1: Representative Theoretical Conformational Analysis Data for Cyclopentane-1,3-dicarboxylic Acid Isomers (Hypothetical Data for (1R,3R) and Based on Literature for cis-isomer)

Isomer Conformation Substituent Positions Relative Energy (kcal/mol) Key Features
(1R,3R) Chair-like Diequatorial 0.00 (assumed) Lowest energy due to minimized steric hindrance.
(1R,3R) Chair-like Diaxial Higher Significant steric strain between axial groups.
(1R,3R) Twist-boat Mixed Intermediate Represents a transition state or higher energy minimum.
cis Multiple Various - The diacid form adopts many conformations. nih.gov
cis (monoanion) Single 1-axial, 1-equatorial - Stabilized by intramolecular hydrogen bonding. researchgate.net

This table is for illustrative purposes. The data for the (1R,3R) isomer is hypothetical and intended to show the expected outcomes of DFT analysis. Data for the cis-isomer is based on findings from referenced studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the time evolution of the system, including conformational changes, solvent effects, and the dynamics of intermolecular interactions.

For this compound, MD simulations can offer a deeper understanding of its behavior in different environments, such as in aqueous solution. While traditional DFT calculations are often performed in the gas phase, MD simulations can explicitly model the interactions between the dicarboxylic acid and solvent molecules. This is particularly important for a molecule with two carboxylic acid groups that can engage in hydrogen bonding with water.

A typical MD simulation of this compound in water would involve the following steps:

System Setup: A simulation box is created containing one or more molecules of the dicarboxylic acid and a large number of water molecules to represent the solvent.

Force Field Selection: A suitable force field is chosen to describe the potential energy of the system as a function of the atomic coordinates. Force fields are sets of empirical parameters that define the interactions between atoms.

Equilibration: The system is allowed to relax to a stable temperature and pressure.

Production Run: The simulation is run for a significant length of time (nanoseconds to microseconds) to collect data on the trajectories of all atoms.

Analysis of the MD trajectories can reveal:

Conformational Dynamics: The frequency and timescale of transitions between different conformations of the cyclopentane ring and the orientation of the carboxylic acid groups.

Solvation Structure: The arrangement of water molecules around the carboxylic acid groups, including the structure of hydrogen-bonding networks.

Hydrogen Bonding Dynamics: The lifetime of hydrogen bonds between the solute and solvent, as well as potential intramolecular hydrogen bonds.

While specific MD simulation studies on this compound are not readily found in the searched literature, the methodology is well-established for studying similar molecules. For instance, ab initio molecular dynamics (AIMD) has been employed to study the conformational landscapes of other dicarboxylic acids, revealing that intermolecular interactions in the condensed phase can stabilize conformers that are not predicted to be thermally accessible by gas-phase DFT calculations alone. nih.govresearchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying the transition states that connect reactants and products on a potential energy surface. For this compound, these methods can be used to predict the pathways of various chemical transformations.

Common reactions of dicarboxylic acids include esterification, amide formation, and decarboxylation. The stereochemistry of the (1R,3R) isomer can influence the rates and products of these reactions. For example, in reactions that involve the formation of a cyclic intermediate, the trans arrangement of the carboxylic acid groups will impose specific geometric constraints.

The process of predicting a reaction pathway typically involves:

Reactant and Product Optimization: The geometries of the reactant(s) and product(s) are optimized using a suitable level of theory, often DFT.

Transition State Search: A variety of algorithms can be used to locate the transition state structure on the potential energy surface between the reactants and products. This is a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. ucsb.edu

Frequency Analysis: A frequency calculation is performed on the transition state structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state connects the desired reactants and products.

For this compound, computational studies could predict the transition state for a reaction such as the formation of a polyester through condensation with a diol. The calculations would provide the activation energy for the reaction, which is a key determinant of the reaction rate.

While specific computational studies on the reaction pathways of this compound are not prevalent in the available literature, the general methodologies are robust and widely applied in organic chemistry. Such studies would provide valuable insights into the reactivity of this specific stereoisomer and could guide the design of new synthetic routes and materials.

Table 2: Chemical Compound Names Mentioned

Compound Name
This compound
cis-1,3-cyclopentanedicarboxylic acid
(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid
cis-1,3-Cyclopentanedicarboxylic acid
(1S,3R)-cyclopentane-1,3-dicarboxylic acid
trans-cyclopentane-1,2-dicarboxylic acid
Cyclopentane-1,3-dione
4-hydroxycyclopent-2-enone
Cyclopentane-1,3-diol
3-hydroxycyclopentanone
Cyclopent-4-ene-1,3-dione
Fumaric acid
Succinic acid
Maleic acid
cis-1,3-cyclohexanedicarboxylic acid
Diethyl malonate
Pimelic acid
Ethyl tetrahydrofuroate
2-carboethoxycyclohexanone
Ethyl cyclopent-1-ene-1-carboxylate
trans-1,2-bishydroxymethylcyclopentane
Tetraethyl pentane-1,1,5,5-tetracarboxylate
Ethyl ester of diiodovaleric acid
Di(cyclopentadienecarboxylic acid) dimethyl ester
Cyclopentadienecarboxylic acid methyl ester
1,3-cyclohexadiene
Adenine
Thymine
Guanine
Cytosine
Chloromethane
Bromide
Chloride
Furfuryl alcohol
Cyclopentane-1,3-dioxime
Cyclopentane-1,3-diamine
5-(hydroxymethyl)furfural

Q & A

Q. What is the IUPAC nomenclature rationale for (1R,3R)-cyclopentane-1,3-dicarboxylic acid, and how does stereochemistry influence its naming?

The compound is named based on a cyclopentane backbone with two carboxylic acid groups at positions 1 and 2. The (1R,3R) designation specifies the absolute configuration of the chiral centers, ensuring accurate stereochemical identification. The numbering follows the lowest possible locants for substituents, and the "dicarboxylic acid" suffix reflects the two -COOH groups .

Q. What synthetic methods optimize the yield and selectivity of this compound?

Electrochemical oxidation of cyclic alkanes, such as norbornene, at low temperatures (e.g., 5°C) enhances selectivity for the 1,3-dicarboxylic acid product by improving oxygen solubility and reducing side reactions. Temperature control is critical to avoid substrate evaporation and competing pathways .

Q. How is this compound utilized as a pharmacological tool in neuropharmacology?

The compound and its stereoisomers (e.g., (1S,3R)-ACPD) act as agonists or antagonists for metabotropic glutamate receptors (mGluRs). For example, (1S,3R)-ACPD selectively activates group I/II mGluRs, making it valuable in studying synaptic transmission and receptor signaling cascades .

Advanced Research Questions

Q. How do stereoisomers of cyclopentane-1,3-dicarboxylic acid derivatives differentially modulate metabotropic glutamate receptor subtypes?

Stereochemistry critically impacts receptor binding. For instance, (1S,3R)-ACPD activates group II mGluRs, while (1R,3S)-ACPD shows negligible activity. Radioligand binding assays (e.g., [³H]L-AP4 displacement) and functional assays (e.g., phosphoinositide hydrolysis) are used to compare isomer-specific effects on receptor subtypes .

Q. What experimental strategies resolve contradictions in receptor binding data caused by stereochemical impurities?

Contradictions often arise from incomplete enantiomeric separation. High-performance liquid chromatography (HPLC) with chiral columns ensures stereochemical purity. Additionally, parallel assays using membrane-bound vs. soluble receptor constructs (e.g., truncated mGluR4) validate ligand specificity and rule out artifacts from receptor preparation methods .

Q. How can researchers design concentration-response experiments to assess the efficacy of this compound derivatives?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) to generate sigmoidal curves. Include controls for ionotropic receptor cross-reactivity (e.g., NMDA or kainate antagonists) and normalize responses to a reference agonist (e.g., glutamate). Data analysis should employ nonlinear regression to calculate EC₅₀/IC₅₀ values .

Q. What are the implications of conflicting data on the selectivity of cyclopentane dicarboxylates for mGluR4 vs. other receptor subtypes?

Discrepancies may stem from species-specific receptor variations (e.g., human vs. rodent mGluR4) or assay conditions (e.g., DTT usage altering receptor redox states). Validate findings using orthogonal methods, such as knockout models or siRNA-mediated receptor silencing, to confirm target specificity .

Methodological Considerations

  • Stereochemical Purity : Always verify enantiomeric purity via chiral chromatography or NMR before pharmacological assays to avoid misleading results .
  • Receptor Preparation : Soluble vs. membrane-bound receptor constructs may exhibit differing ligand affinities; optimize based on study goals .
  • Temperature Control : For synthesis, maintain ≤5°C to enhance reaction selectivity and yield .

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